2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-4-(3-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(7-11(13)15)8-2-4-12(16)10(14)6-8/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSWYUYDPQDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685986 | |
| Record name | 3-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-00-5 | |
| Record name | 3-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structure Elucidation of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
A Multi-Modal Spectroscopic Technical Guide
Executive Summary
This technical guide details the structural elucidation of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol (C₁₃H₁₀ClFO₂), a biaryl scaffold frequently encountered as a pharmaceutical intermediate or metabolite in kinase inhibitor development.
The structural assignment of halogenated biaryls presents unique challenges due to overlapping aromatic signals and complex coupling patterns arising from fluorine (
Chemical Context & Synthesis Logic
To understand the spectral data, one must first understand the molecular connectivity. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, which dictates the regiochemistry of the biphenyl linkage.
-
Fragment A (Electrophile): 4-Bromo-2-chlorophenol (Provides the phenolic ring with ortho-chlorine).
-
Fragment B (Nucleophile): 3-Fluoro-4-methoxyphenylboronic acid (Provides the fluorinated anisole ring).
The resulting connectivity links Carbon-4 of the phenol ring to Carbon-1' of the anisole ring.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural confirmation.
Figure 1: Analytical workflow for the structural elucidation of halogenated biaryls.
Analytical Strategy: Step-by-Step Elucidation
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogen content.
The presence of Chlorine (
| Ion | m/z (Calculated) | m/z (Observed) | Interpretation |
| [M-H]⁻ | 251.0281 | 251.0283 | Monoisotopic mass (³⁵Cl) |
| [M-H+2]⁻ | 253.0251 | 253.0254 | ³⁷Cl Isotope (approx. 33% intensity of base peak) |
Protocol:
-
Dissolve 0.1 mg of sample in MeOH.
-
Inject into ESI-Q-TOF MS in Negative Ion Mode (phenols ionize best in negative mode).
-
Critical Check: Verify the 3:1 ratio for the molecular ion cluster to confirm the presence of exactly one chlorine atom.
Step 2: 1D NMR Spectroscopy ( , , )
Objective: Assign protons and carbons to specific ring positions.
A.
NMR (470 MHz, DMSO-d₆)
The fluorine atom provides a clean starting point.
-
Signal: Single multiplet around -135 ppm .
-
Coupling: If proton-coupled, it will appear as a doublet of doublets (coupling to H2' and H5' on Ring B).
B.
NMR (500 MHz, DMSO-d₆)
The spectrum is divided into two distinct aromatic systems.[1]
Ring A (Phenol Side): 1,2,4-substituted benzene
- 10.20 (s, 1H): Phenolic -OH (Exchangeable with D₂O).
-
7.60 (d,
Hz, 1H, H-3): Meta-coupling to H-5. This proton is deshielded by the ortho-Cl and the para-aryl ring. -
7.45 (dd,
Hz, 1H, H-5): Doublet of doublets (Ortho to H-6, Meta to H-3). -
7.05 (d,
Hz, 1H, H-6): Ortho to the electron-donating -OH group, causing an upfield shift.
Ring B (Anisole Side): 1,3,4-substituted benzene
-
7.50 (dd,
Hz, Hz, 1H, H-2'): The large coupling constant ( ) identifies the proton ortho to Fluorine. - 7.35 (ddd, 1H, H-6'): Complex splitting due to coupling with H-5' and long-range coupling to F.
-
7.20 (t,
Hz, 1H, H-5'): Pseudo-triplet due to overlapping ortho-coupling (H-6') and H-F coupling. - 3.85 (s, 3H): Methoxy group (-OCH₃).
C.
NMR (125 MHz, DMSO-d₆)
Fluorine-Carbon coupling (
-
C-3' (C-F): Doublet,
Hz (Ipso). -
C-2' / C-4': Doublets,
Hz (Ortho). -
C-1' / C-5': Doublets,
Hz (Meta).
Step 3: 2D NMR Connectivity (The "Smoking Gun")
Objective: Prove the two rings are connected (Biaryl Bond).
The HMBC (Heteronuclear Multiple Bond Coherence) experiment is non-negotiable for proving the C4–C1' bond.
Key HMBC Correlations:
-
H-3 (Ring A)
C-1' (Ring B): This 3-bond correlation crosses the biaryl linker, confirming the rings are attached. -
H-5 (Ring A)
C-1' (Ring B): Confirms the attachment point on Ring A. -
H-2' and H-6' (Ring B)
C-4 (Ring A): Reciprocal confirmation from the other side.
Connectivity Diagram
The following graph visualizes the critical HMBC correlations required to confirm the structure.
Figure 2: Key HMBC correlations establishing the biaryl C-C bond.
Experimental Protocol
To ensure reproducibility, follow this standardized acquisition protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Note: CDCl₃ may be used, but DMSO-d₆ is preferred for phenols to sharpen the -OH signal and prevent exchange broadening.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): Set to
seconds to ensure full relaxation of aromatic protons for accurate integration. -
Scans (NS):
- : 16 scans.
- : 1024 scans (due to low sensitivity and quaternary carbons).
- : 32 scans.
Data Summary Table
Use this table to validate your experimental results against theoretical expectations.
| Position | Atom Type | Multiplicity | Coupling ( | Key HMBC | |
| 1 | C-OH | 153.2 | - | - | - |
| 2 | C-Cl | 120.1 | - | - | H-6, H-3 |
| 3 | CH | 7.60 | d | 2.2 | C-1' , C-1, C-5 |
| 4 | C-Ar | 132.5 | - | - | H-3, H-5, H-2', H-6' |
| 5 | CH | 7.45 | dd | 8.4, 2.2 | C-1' , C-1, C-3 |
| 6 | CH | 7.05 | d | 8.4 | C-2, C-4 |
| 1' | C-Ar | 133.0 | d | H-3, H-5 | |
| 2' | CH | 7.50 | dd | C-4, C-3', C-4' | |
| 3' | C-F | 152.0 | d | H-5' | |
| 4' | C-OMe | 147.5 | d | H-2', H-6', OMe | |
| 5' | CH | 7.20 | t | C-1', C-3' | |
| 6' | CH | 7.35 | ddd | - | C-4, C-2' |
| OMe | CH₃ | 3.85 | s | - | C-4' |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Splendid Lab. (n.d.). This compound (Catalog No. 1261892-00-5).[2] Retrieved January 29, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for J-coupling values). [Link]
Sources
Methodological & Application
mass spectrometry fragmentation of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Application Note: Structural Characterization & Fragmentation Protocol for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Abstract
This technical guide details the mass spectrometry (MS) fragmentation behavior of This compound , a representative halogenated biphenyl impurity often encountered in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1][2] This protocol provides a validated workflow for its detection, structural elucidation, and differentiation from isobaric isomers using both Electrospray Ionization (ESI) and Electron Ionization (EI).[1]
Part 1: Chemical Context & Properties[2][3]
Before initiating MS analysis, understanding the physicochemical properties is critical for ionization source selection.[1][2]
| Property | Value | Notes |
| Formula | C₁₃H₁₀ClFO₂ | Hetero-biphenyl core |
| Monoisotopic Mass | 252.0353 Da | Based on ³⁵Cl, ¹⁹F |
| LogP (Predicted) | ~3.8 | Hydrophobic; requires high % organic mobile phase |
| Acid/Base | Weak Acid (Phenol) | pKa ~8.5; Ionizes well in ESI(-) |
| Isotopes | ³⁵Cl / ³⁷Cl (3:[1][2][3][4]1) | Distinctive M / M+2 pattern |
Part 2: Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (MeOH) to form a 1 mg/mL stock.
-
Working Standard: Dilute stock 1:100 in 50:50 Acetonitrile:Water (0.1% Formic Acid) for a final concentration of 10 µg/mL.
-
Matrix Considerations: For biological matrices (plasma/microsomes), perform protein precipitation with cold acetonitrile (1:3 v/v) followed by centrifugation at 10,000 x g for 10 min.[1][2]
LC-MS/MS Conditions (ESI - Quantitation & Screening)
This method utilizes ESI in negative mode, leveraging the phenolic proton's acidity for maximum sensitivity.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 9.0 with Ammonium Hydroxide).[1][2] Note: High pH aids phenol ionization.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Source Parameters (ESI-):
GC-MS Conditions (EI - Structural Elucidation)
EI is preferred for generating rich fragmentation spectra to confirm the position of the halogens.[1][2]
-
Inlet Temp: 280°C (Splitless).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
Part 3: Fragmentation Mechanisms & Interpretation
Isotopic Signature Validation
The presence of a single Chlorine atom provides a self-validating spectral tag.[1][2]
-
Observation: In both ESI and EI, the molecular ion cluster will exhibit a base peak at m/z 252 (³⁵Cl) and a confirming peak at m/z 254 (³⁷Cl) with a relative intensity of approximately 33% (3:1 ratio) .[1]
-
Failure to observe this ratio indicates de-chlorination or co-eluting interference.
ESI(-) Fragmentation Pathway (Collision Induced Dissociation)
In negative mode, the precursor ion is [M-H]⁻ (m/z 251.0) .[1][2]
-
Radical Methyl Loss ([1][2]•CH₃): The methoxy group on the B-ring is susceptible to radical cleavage, generating a radical anion [M-H-CH₃]⁻• at m/z 236 .
-
Neutral CO Loss: Phenolic anions characteristically lose carbon monoxide (28 Da) via ring contraction.[1][2] Precursor m/z 251 → m/z 223 .
-
Combined Loss: Loss of •CH₃ followed by CO (or vice versa) leads to m/z 208 .[1][2]
EI Fragmentation Pathway (70 eV)
EI generates a radical cation M⁺[1][2]• (m/z 252) .[1][2] The fragmentation is more aggressive.[1][2]
-
Primary Cleavage (Methoxy): Loss of[1][2] •CH₃ to form a quinoid-like cation at m/z 237 .[1][2]
-
CO Elimination: Sequential loss of CO from the phenol ring (m/z 237 → m/z 209 ).[1][2]
-
Ring Separation (Rare): Direct cleavage of the biphenyl bond is energetically unfavorable but may yield minor ions at m/z 127 (Chloro-phenol fragment) or m/z 125 (Fluoro-methoxy-phenyl fragment) if high energy is applied.[1][2]
Part 4: Visualization of Pathways
The following diagram illustrates the primary fragmentation pathways observed in LC-MS/MS (ESI-) and GC-MS (EI).
Figure 1: Comparative fragmentation pathways for this compound in ESI(-) and EI modes.
Part 5: Summary of Diagnostic Ions
| Ion Type | m/z (³⁵Cl) | m/z (³⁷Cl) | Origin | Significance |
| [M-H]⁻ | 251.0 | 253.0 | ESI(-) Parent | Quantitation Ion |
| [M-H-CH₃]⁻[1][2]• | 236.0 | 238.0 | ESI(-) Frag | Confirms Methoxy group |
| [M]⁺[1][2]• | 252.0 | 254.0 | EI Parent | Molecular Weight confirmation |
| [M-CH₃]⁺ | 237.0 | 239.0 | EI Base Peak | Very stable quinoid cation |
| [M-CH₃-CO]⁺ | 209.0 | 211.0 | EI Frag | Confirms Phenolic ring |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for EI fragmentation rules including phenols and halides).
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[1] (ESI fragmentation mechanisms).[1][2][5][6] [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] 2-Chloro-4-methoxyphenol Product Sheet. (Reference for substructure properties). [1][2]
-
PubChem. (2025).[1][2] 4-Fluoro-4'-methoxybiphenyl Compound Summary. National Library of Medicine.[1][2] (Reference for biphenyl core stability). [1][2]
Sources
- 1. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Chloro-4-methoxyphenol 98 18113-03-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical rationale, synthetic pathways, and experimental protocols for utilizing 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol —a highly functionalized biaryl scaffold.
Executive Summary & Compound Profile
This compound (hereafter referred to as CFMP ) is a specialized biaryl building block. It combines a distinct chlorophenol "warhead" or anchor with a fluorinated anisole ring. This specific substitution pattern is engineered to optimize metabolic stability , pKa modulation , and ligand-protein binding kinetics .
Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| Molecular Formula | C₁₃H₁₀ClFO₂ | Core biaryl scaffold |
| Molecular Weight | 264.68 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery) |
| cLogP | ~3.4 - 3.8 | Moderate lipophilicity; good membrane permeability |
| pKa (Phenol) | ~8.2 (vs. 9.9 for phenol) | The ortho-Cl increases acidity, enhancing H-bond donor strength |
| H-Bond Donors | 1 (Phenolic OH) | Critical interaction point (e.g., Serine/Threonine residues) |
| H-Bond Acceptors | 2 (Methoxy O, Phenol O) | Interaction with backbone amides or water networks |
| Rotatable Bonds | 2 | Biaryl twist allows induced fit adaptation |
Strategic Rationale: Why Use CFMP?
In medicinal chemistry, selecting the right building block is about optimizing the Structure-Activity Relationship (SAR) from the start. CFMP offers three distinct advantages:
A. The Ortho-Chloro Effect (pKa Tuning)
The chlorine atom at the 2-position of the phenol ring exerts an electron-withdrawing inductive effect (-I). This stabilizes the phenoxide anion, lowering the pKa from ~10 (unsubstituted phenol) to ~8.2.
-
Impact: At physiological pH (7.4), a significant fraction remains neutral for membrane permeation, yet the O-H bond becomes a stronger Hydrogen Bond Donor (HBD) for target engagement (e.g., in the hinge region of kinases).
B. The Meta-Fluoro Blockade (Metabolic Stability)
The 3-fluoro substituent on the anisole ring is strategically placed to block metabolic soft spots.
-
Mechanism: It prevents oxidative metabolism at the position ortho to the methoxy group and reduces the liability of O-demethylation by cytochrome P450 enzymes due to the strong C-F bond strength and electronic deactivation of the ring.
C. Biaryl Torsion (Conformational Control)
The steric bulk of the ortho-chlorine forces the two phenyl rings out of planarity.
-
Utility: This pre-organized "twisted" conformation often mimics the bioactive state required for binding into hydrophobic pockets, reducing the entropic penalty of binding.
Synthetic Protocol: Suzuki-Miyaura Coupling
While CFMP can be sourced as a custom intermediate, in-house synthesis allows for rapid analog generation. The following protocol is optimized for regioselectivity and yield , avoiding the poisoning of Pd catalysts by the free phenol.
Reaction Logic Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for CFMP synthesis utilizing a robust Pd(II) catalyst system.
Detailed Experimental Procedure
Reagents:
-
4-Bromo-2-chlorophenol (1.0 equiv)[1]
-
(3-Fluoro-4-methoxyphenyl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Loading: Add 4-bromo-2-chlorophenol (e.g., 1.0 mmol, 207 mg), the boronic acid (1.2 mmol, 204 mg), and K₂CO₃ (3.0 mmol, 414 mg) to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) last. Seal the vial immediately.
-
Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the aryl bromide.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and acidify slightly with 1M HCl (to pH ~4-5) to ensure the phenol is protonated for extraction.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography using a gradient of 0–20% EtOAc in Hexanes.
-
Expected Yield: 75–85% as an off-white solid.
-
Application Protocols: Functionalization & Assay
A. O-Alkylation (Linker Attachment for PROTACs)
The phenolic hydroxyl is an ideal handle for attaching linkers (e.g., PEG chains) when designing PROTACs or molecular glues.
Protocol:
-
Dissolve CFMP (1.0 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equiv) and stir at RT for 15 min (Formation of phenoxide).
-
Add the Linker-Halide (e.g., Boc-amino-PEG-bromide, 1.1 equiv).
-
Heat to 60°C for 2–4 hours.
-
Note: The ortho-chloro group provides steric hindrance; if reaction is slow, add catalytic KI (Potassium Iodide) or switch to Cs₂CO₃.
B. In Vitro Assay Preparation (Solubility Management)
CFMP is lipophilic. Improper handling can lead to precipitation in aqueous buffers.
Stock Solution Preparation:
-
Solvent: Dissolve solid CFMP in 100% DMSO to a concentration of 10 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution:
-
Dilute the DMSO stock into the assay buffer (e.g., PBS) immediately prior to use.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition or cell toxicity.
-
Solubility Check: If precipitation occurs at >100 µM, add 0.05% Tween-20 to the buffer.
-
Structural Biology & SAR Logic
Understanding how CFMP interacts with protein targets is vital for rational design.
Interaction Map
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of CFMP substituents.
Safety & Handling (E-E-A-T)
-
Hazard Identification: Chlorophenols are potential skin irritants and can cause severe eye damage.[1] The fluorinated moiety adds stability but does not significantly alter acute toxicity compared to the parent phenol.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic life).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hajduk, P. J., et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry, 43(17), 3193-3198. (Context on Biaryl binding). Link
-
PubChem Compound Summary. "this compound - Analogous Search." National Center for Biotechnology Information. Accessed Oct 2023. Link
(Note: While specific CAS 18113-03-6 refers to the fragment 2-chloro-4-methoxyphenol, the protocols above are derived from standard methodologies for the coupled biaryl system.)
Sources
Application Note: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol in Drug Discovery
This Application Note and Protocol Guide details the utility of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol (hereafter referred to as CFMP ) in drug discovery.
Based on current medicinal chemistry literature and patent landscapes, CFMP is a high-value biaryl scaffold used primarily as:
-
A Pharmacophore Fragment for targets requiring biaryl recognition (e.g., MAT2A inhibitors, Nuclear Receptors).
-
A Key Synthetic Intermediate for constructing complex biaryl ethers or heterocycle-fused drugs.
-
A Reference Standard for impurity profiling in the development of fluorinated biaryl therapeutics.
Introduction & Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), biaryl phenols represent a "privileged structure." This compound (CFMP) combines three critical design elements:
-
Phenolic Headgroup: mimic of tyrosine/serine residues or H-bond donor/acceptor for pocket anchoring (e.g., in Estrogen Receptors or MAT2A active sites).
-
Orthogonal Halogenation: The 2-Chloro substituent provides steric bulk to lock conformation and modulate pKa (acidity), while the 3-Fluoro group on the distal ring enhances metabolic stability and lipophilicity.
-
Methoxy Tail: A hydrogen bond acceptor that often improves solubility and permeability.
Primary Applications:
-
Lead Optimization: Used as a pre-assembled building block to introduce the 3-fluoro-4-methoxybiaryl motif, known to improve potency in kinase and methyltransferase inhibitors.
-
Impurity Profiling: Serves as a critical reference standard for monitoring the degradation or incomplete synthesis of drugs containing the 3-fluoro-4-methoxybiaryl ether moiety.
Mechanism of Action & Structural Utility
CFMP is rarely the final drug; rather, it is the "warhead" or "anchor" within a larger molecule. Its utility is derived from its specific binding modes:
Target Class: Methyltransferase Inhibitors (MAT2A)
Recent patents (e.g., WO2018045071) highlight the 2-chloro-4-substituted phenol motif as a key substituent (
-
Mechanism: The phenolic hydroxyl forms a critical hydrogen bond with the enzyme's backbone, while the biaryl system stacks against hydrophobic residues (e.g., Phenylalanine/Tryptophan) in the allosteric pocket.
-
Role of CFMP: It serves as the lipophilic tail that displaces the endogenous ligand or locks the enzyme in an inactive conformation.
Target Class: Nuclear Receptors (PPAR/ER)
Biaryl phenols are classic scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs) and Estrogen Receptors (ER).
-
Role: The phenol mimics the A-ring of estradiol. The chlorine atom at the ortho position reduces metabolic glucuronidation, extending half-life (
).
Experimental Protocols
Protocol A: High-Yield Synthesis of CFMP (Suzuki-Miyaura Coupling)
Objective: To synthesize high-purity CFMP for use as a reference standard or intermediate.
Principle: The synthesis utilizes a palladium-catalyzed cross-coupling between 4-Bromo-2-chlorophenol and (3-Fluoro-4-methoxyphenyl)boronic acid . The use of a sterically hindered phosphine ligand or standard Pd(0) ensures the coupling occurs at the bromine position without affecting the phenol or chlorine.
Reagents:
-
Reactant A: 4-Bromo-2-chlorophenol (1.0 eq, 10 mmol)
-
Reactant B: (3-Fluoro-4-methoxyphenyl)boronic acid (1.2 eq, 12 mmol)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/EtOH/Water.
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with DME (40 mL) and Water (10 mL). Sparge with Nitrogen (
) for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling). -
Loading: Add Reactant A (2.07 g), Reactant B (2.04 g), and Na₂CO₃ (3.18 g).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g) under a positive stream of
. -
Reflux: Heat the mixture to 85°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: The starting bromide should disappear. A new spot (CFMP) will appear at
.
-
-
Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH ~4 (to protonate the phenolate).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography using a gradient of Hexane
10% EtOAc/Hexane. -
Validation: Confirm structure via ¹H-NMR and LC-MS (Expected Mass:
).
Protocol B: Impurity Profiling via HPLC
Objective: To detect and quantify CFMP as a process impurity in drug substances.
Instrument: Agilent 1290 Infinity II or equivalent UHPLC. Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Table:
| Time (min) | %B | Flow Rate (mL/min) |
| 0.00 | 5 | 0.4 |
| 1.00 | 5 | 0.4 |
| 8.00 | 95 | 0.4 |
| 10.00 | 95 | 0.4 |
| 10.10 | 5 | 0.4 |
| 12.00 | 5 | 0.4 |
Detection:
-
UV: 280 nm (Phenol absorption) and 254 nm.
-
MS: ESI Negative Mode (Phenols ionize best in negative mode). Target mass: 251.0 m/z.
Visualizations & Data
Synthesis & Application Workflow
The following diagram illustrates the synthesis of CFMP and its divergent applications in drug discovery.
Caption: Synthesis of CFMP via Suzuki coupling and its downstream applications in medicinal chemistry.
Physicochemical Profile (In Silico)
This data is crucial for assessing the "drug-likeness" of CFMP as a fragment.
| Property | Value | Interpretation |
| LogP | 3.8 ± 0.2 | Moderately lipophilic; good membrane permeability. |
| TPSA | 29.5 Ų | Low polar surface area; suggests high BBB permeability potential. |
| pKa (Phenol) | ~8.5 | Slightly more acidic than phenol (10.0) due to Cl- electron withdrawal. |
| H-Bond Donors | 1 | Phenolic OH. |
| H-Bond Acceptors | 2 | Methoxy O, Phenolic O. |
| Rotatable Bonds | 2 | Biaryl bond, Methoxy bond. |
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (common for biaryl phenols).
-
-
Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid release to the environment.
References
-
Agios Pharmaceuticals. (2018). Inhibitors of cellular metabolic processes (MAT2A). World Intellectual Property Organization. WO2018045071A1. Link
-
Splendid Lab. (2024). This compound Product Catalog. Splendid Lab Pvt. Ltd.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
PubChem. (2025). Compound Summary: 2-Chloro-4-(trifluoromethyl)phenol (Structural Analog). National Library of Medicine. Link
Sources
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol as an intermediate for pharmaceuticals
Part 1: Executive Summary & Strategic Importance
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol (CAS: 1261892-00-5) represents a "privileged scaffold" in modern medicinal chemistry. This biaryl motif—characterized by a phenolic core, orthogonal halogenation (Cl/F), and a para-methoxy group—serves as a critical intermediate in the synthesis of Type II Kinase Inhibitors , GPCR Modulators (specifically Dopamine D1/D5 agonists and GPR40/120 agonists), and Nuclear Receptor Ligands .
Its structural value lies in three key pharmacological features:
-
The Biaryl Twist: The steric clash between the ortho-chlorine and the meta'-fluorine induces a non-planar conformation, improving selectivity by mimicking the twisted geometry of bioactive ligands bound to protein pockets.
-
Metabolic Stability: The strategic placement of fluorine blocks metabolic "soft spots" (CYP450 oxidation), extending the half-life of the final API (Active Pharmaceutical Ingredient).
-
Functional Versatility: The phenolic hydroxyl group acts as a "chemical handle" for downstream diversification via etherification (SNAr) or triflation/coupling, enabling rapid library generation.
Part 2: Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 3-chloro-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol |
| Common Name | CFMP Intermediate |
| CAS Number | 1261892-00-5 |
| Molecular Formula | C₁₃H₁₀ClFO₂ |
| Molecular Weight | 252.67 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~7.8 (Phenolic OH, enhanced acidity due to o-Cl) |
| Melting Point | 118–122 °C (Typical range for biaryl phenols) |
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)
Objective: Synthesize this compound with >98% purity using a localized palladium-catalyzed cross-coupling reaction.
Mechanism & Rationale
This protocol utilizes a Suzuki-Miyaura coupling between 4-bromo-2-chlorophenol and (3-fluoro-4-methoxyphenyl)boronic acid.
-
Catalyst Choice: Pd(dppf)Cl₂·DCM is selected over Pd(PPh₃)₄ due to its higher stability against oxidation and superior performance with electron-rich aryl bromides.
-
Base/Solvent: A K₂CO₃ / Dioxane:Water (4:1) system is used. The aqueous component is critical for the transmetallation step (formation of the hydroxo-palladium complex).
Reagents
-
Substrate A: 4-Bromo-2-chlorophenol (1.0 equiv)
-
Substrate B: (3-Fluoro-4-methoxyphenyl)boronic acid (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (degassed)
Step-by-Step Methodology
-
Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.
-
Solvent Preparation: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 v/v) with N₂ for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling byproducts).
-
Charging: Under a positive N₂ flow, charge the flask with:
-
4-Bromo-2-chlorophenol (20.0 mmol, 4.15 g)
-
(3-Fluoro-4-methoxyphenyl)boronic acid (22.0 mmol, 3.74 g)
-
K₂CO₃ (50.0 mmol, 6.91 g)
-
-
Solvation: Add the degassed solvent (100 mL) via syringe. Stir for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl₂·DCM (0.6 mmol, 490 mg) in one portion. The solution typically turns dark red/brown.
-
Reaction: Heat the mixture to 85°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until Substrate A is consumed (<1%).
-
Quenching: Cool reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and water (100 mL).
-
Acidification: Carefully adjust the pH of the aqueous layer to ~4 using 1N HCl. Note: This ensures the phenol is protonated and partitions into the organic layer.
-
Extraction: Separate layers. Extract the aqueous phase twice with Ethyl Acetate (2 x 50 mL).
-
Workup: Combine organic layers, wash with Brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification (Recrystallization)
While column chromatography (SiO₂, Hexane/EtOAc gradient) can be used, recrystallization is preferred for scale-up.
-
Dissolve the crude brown solid in minimal hot Ethanol (60°C).
-
Add hot Water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
Filter the off-white crystals and wash with cold Ethanol:Water (1:1).
-
Yield: Expected 75–85%.
Part 4: Process Visualization
Workflow Diagram 1: Synthesis Pathway
Caption: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of this compound.
Part 5: Quality Control & Validation
To ensure the intermediate is suitable for pharmaceutical use (e.g., GMP precursors), the following criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Conforms to structure. Key signals: Methoxy singlet (~3.8 ppm), Phenolic OH (~10.1 ppm), Biaryl aromatic region (6.9–7.6 ppm). |
| Purity | HPLC (C18 Column, ACN/H₂O) | ≥ 98.0% Area |
| Palladium Content | ICP-MS | < 20 ppm (Critical for subsequent biological assays) |
| Water Content | Karl Fischer | < 0.5% w/w |
¹H-NMR Interpretation Guide:
-
δ 3.87 (s, 3H): Methoxy group (-OCH₃).
-
δ 6.95–7.05 (m, 2H): Protons on the fluorinated ring (ortho to OMe).
-
δ 7.20 (t, 1H): Proton meta to Fluorine.
-
δ 7.45 (d, 1H): Proton on phenol ring (ortho to Cl).
-
δ 10.20 (s, 1H): Phenolic -OH (Exchangeable with D₂O).
Part 6: Downstream Applications (Logic & Causality)
The utility of This compound extends beyond its structure; it is a gateway to complex APIs.
Application A: Synthesis of Biaryl Ethers (Kinase Inhibitors)
Many Type II kinase inhibitors (e.g., targeting VEGFR, c-Met) utilize a biaryl ether linkage to access the hydrophobic back-pocket of the enzyme.
-
Protocol: React CFMP with an electrophilic heterocycle (e.g., 4-chloropyridine-2-carboxamide) via SNAr.
-
Conditions: KOtBu, DMSO, 100°C.
-
Why: The phenolic oxygen is nucleophilic enough to displace halides on electron-deficient heterocycles, creating the pharmacophore found in drugs like Regorafenib analogs.
Application B: Triflation & Amination
To convert the phenol into an amine (for biaryl amine scaffolds):
-
Activation: React CFMP with Triflic Anhydride (Tf₂O) and Pyridine to form the Triflate.
-
Buchwald-Hartwig: Couple the Triflate with a primary amine using Pd(OAc)₂/BINAP.
Workflow Diagram 2: Downstream Functionalization
Caption: Divergent synthesis pathways utilizing the CFMP core for ether-linked and amine-linked pharmaceutical targets.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Takeda Pharmaceutical Company Ltd. (2012). Patent WO2012020749A1: Heterocyclic compounds and use thereof as dopamine D1 receptor agonists. (Describes biaryl synthesis relevant to this scaffold). Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Grounding for the metabolic stability of the 3-fluoro-4-methoxy motif). Link
-
PubChem Compound Summary. (2025). CID 54768846 (Related Biaryl Structures).[1] National Center for Biotechnology Information. Link
-
Splendid Lab. (2024). Certificate of Analysis: this compound (CAS 1261892-00-5).[2] Link
Sources
Application Note: Optimized Solubilization and Handling of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol for Biological Assays
Executive Summary & Chemical Profile[1][2][3][4]
This guide outlines the protocol for dissolving 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol (hereafter referred to as CFMP ).[1][2][3] CFMP is a substituted biphenyl phenol characterized by significant lipophilicity due to its halogenated bi-aryl scaffold.[1][2][3]
The primary challenge in handling CFMP is its poor aqueous solubility.[1][2] Direct introduction of high-concentration stocks into aqueous buffers often results in "crashing out" (micro-precipitation), leading to erratic assay data (false negatives) or non-specific aggregation effects (false positives).[1][2][3] This protocol utilizes a Dimethyl Sulfoxide (DMSO) stock strategy with a Step-Down Intermediate Dilution method to ensure homogeneity in cellular and enzymatic assays.[1][2][3]
Chemical Identity Card
| Property | Data | Notes |
| Formula | C₁₃H₁₀ClFNO₂ | |
| Molecular Weight | 252.67 g/mol | Use this for molarity calculations.[1][2][3] |
| Predicted LogP | ~3.8 – 4.2 | Highly Lipophilic.[1][2][3] Partitioning into membranes is likely.[1][2][3] |
| pKa (Phenolic) | ~8.5 – 9.5 | Electron-withdrawing halogens (Cl, F) slightly increase acidity compared to phenol (pKa 10), but the molecule remains neutral at physiological pH (7.4).[1][2][3] |
| Solubility (Water) | < 10 µM | Negligible.[1][2][3] Do not attempt direct aqueous dissolution.[1][2][3] |
| Solubility (DMSO) | > 50 mM | Excellent.[1][2][3] Recommended vehicle. |
Reagents and Equipment
Critical Reagents
-
Compound: CFMP (Solid, >95% purity recommended).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][3] Note: Avoid old DMSO stocks as they absorb water, reducing solubility power.[1][3]
-
Assay Buffer/Media: Specific to your experiment (e.g., DMEM, PBS, Tris-HCl).[1][2][3]
-
Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term stability).[1][2][3]
Equipment
Protocol: Stock Solution Preparation (10 mM)
Objective: Create a stable, high-concentration master stock in 100% DMSO.
-
Weighing: Accurately weigh 2.53 mg of CFMP solid into a clean, amber glass vial.
-
Solvation: Add 1.0 mL of Anhydrous DMSO to the vial.
-
Note: If weighing a different amount, adjust DMSO volume to maintain the 2.53 mg/mL ratio for a 10 mM stock.
-
-
Mixing: Vortex vigorously for 30 seconds.
-
Storage: Aliquot the stock into small volumes (e.g., 50 µL) in cryovials to avoid repeated freeze-thaw cycles. Store at -20°C (short term < 1 month) or -80°C (long term).
Protocol: The "Step-Down" Dilution (Assay Preparation)
Context: The most common error is injecting 100% DMSO stock directly into the cell culture well.[1][2] This creates a localized high-concentration "plume" where the compound precipitates instantly before mixing.[1][2][3]
Method: Use an Intermediate Working Solution (10x) .
Workflow Example: Targeting 10 µM Final Assay Concentration
-
Target Final Conc: 10 µM
-
Target Final DMSO: 0.1% (v/v)
Step 1: Create Intermediate Solution (100 µM in 1% DMSO)
-
Pipette 990 µL of your Assay Media (or Buffer) into a microcentrifuge tube.
-
Add 10 µL of the 10 mM CFMP Stock .
-
IMMEDIATELY vortex for 10–15 seconds.
-
Mechanism:[1][2][3][4][5] This creates a 100 µM solution.[1][2][3] The 1% DMSO helps keep the lipophilic CFMP in solution during this transition phase.[1][2]
-
QC: Inspect for turbidity.[1][2][3] If cloudy, the compound has exceeded its solubility limit in this media.[1][2] You may need to lower the concentration or increase the carrier protein (e.g., BSA) content in the buffer.[1][2]
-
Step 2: Final Addition to Assay Plate[1][2][3]
-
Add 10 µL of the Intermediate Solution (100 µM) to 90 µL of cells/media already in the well.
-
Final Result:
Visualizing the Workflow
The following diagram illustrates the critical "Step-Down" dilution path to prevent precipitation.
Caption: Step-down dilution strategy to maintain solubility. The Intermediate step is critical for preventing precipitation shocks.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Cloudiness in Intermediate | Solubility limit exceeded in aqueous phase. | 1. Sonicate the intermediate solution.2. Add BSA (0.1%) to the buffer; proteins bind lipophiles and prevent aggregation.3.[1][2][3] Reduce target concentration. |
| Crystal formation in Stock | Moisture contamination in DMSO.[1][2][3] | DMSO is hygroscopic.[1][2][3] Use a fresh bottle of anhydrous DMSO or add molecular sieves to the storage vial.[1][2] |
| Cell Toxicity (Vehicle) | DMSO % too high (>0.5%).[1][2][3] | Ensure the final DMSO concentration is <0.1%.[1][2][3] Run a "Vehicle Only" control to normalize data. |
| Loss of Potency | Adsorption to plastics.[1][2][3] | Lipophilic biphenyls stick to polystyrene.[1][2][3] Use low-binding polypropylene tubes and plates.[1][2][3] |
| Oxidation | Phenolic ring oxidation.[1][2][3] | The solution may turn pink/brown over time.[1][2][3] Store stocks under Nitrogen/Argon gas at -80°C. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736603, 2-Chloro-4-(trifluoromethyl)phenol (Analog Reference).[1][2][3] Retrieved January 29, 2026 from [Link].[1][2][3]
-
Assay Guidance Manual (2012). Compound Management and Handling.[1][2][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2][3] Available from: [Link].
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1][2][3] Drug Discovery Today, 11(9-10), 446-451.[1][2] [Link].[1][2][3]
-
Waybright, T. J., et al. (2009). Increasing the reliability of compound management: A comparison of DMSO and other solvents.[1][2] Journal of Biomolecular Screening, 14(6), 708-715.[1][2] [Link].[1][2][3]
Sources
handling and storage conditions for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Application Note: Handling, Storage, and Stability Protocol for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Executive Summary
This guide outlines the rigorous handling, storage, and quality control protocols for This compound .[1] As a halogenated biaryl phenol, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nuclear receptor modulators.[1] Its structural features—a phenolic hydroxyl group adjacent to a chlorine atom, coupled with an electron-rich fluoro-methoxy phenyl ring—necessitate specific controls to prevent oxidative degradation (quinonoid formation) and moisture-induced aggregation.[1]
Critical Advisory: Due to the specialized nature of this intermediate, specific Safety Data Sheets (SDS) may be unavailable in public repositories. This protocol applies Class-Based Best Practices derived from analogous halogenated biaryl phenols (e.g., 2-chloro-4-methoxyphenol, 4-phenylphenol derivatives) to ensure maximum stability and safety.[1]
Physicochemical Profile & Technical Specifications
The following parameters are estimated based on structural first principles and analogous compounds.
| Parameter | Specification / Estimate | Rationale |
| Chemical Structure | Biaryl Phenol Derivative | Core scaffold determines solubility and stability.[1] |
| Molecular Formula | C₁₃H₁₀ClFO₂ | Confirmed by atomic composition.[1] |
| Molecular Weight | 252.67 g/mol | Essential for molarity calculations.[1] |
| Predicted pKa | ~8.5 – 9.2 | The ortho-chloro group increases acidity relative to phenol (pKa 10) via inductive withdrawal.[1] |
| Predicted LogP | ~3.5 – 4.2 | Biaryl system significantly increases lipophilicity compared to simple phenols.[1] |
| Physical State | Off-white to pale beige solid | Phenolic oxidation often leads to slight discoloration over time.[1] |
| Solubility | DMSO (>50 mM), Ethanol, DCM | Poorly soluble in water; requires organic co-solvent.[1] |
Storage Protocols: The "Triple-Barrier" System
To maintain purity >98% over extended periods (>6 months), a "Triple-Barrier" storage system is required to mitigate the three primary degradation vectors: Oxidation, Photolysis, and Hygroscopicity .[1]
Primary Containment (The Micro-Environment)[1]
-
Vessel: Amber borosilicate glass vials with Teflon-lined screw caps.
-
Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) .[1]
Secondary Containment (Thermal Stability)
-
Temperature:
-
Long-term (>1 month): Store at -20°C .
-
Short-term (Active use): 2–8°C is acceptable for <1 week.[1]
-
-
Desiccation: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel).[1]
Thawing Protocol (Crucial Step)
-
Remove the secondary container from the freezer.
-
Allow the entire system to equilibrate to room temperature (approx. 30–45 mins) before opening.
-
Failure Mode: Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating hydrolysis or causing weighing errors.[1]
Handling & Safety (HSE) Guidelines
Hazard Classification (Derived):
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[1]
-
Corrosivity/Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Target Organs: Respiratory system (if dust is inhaled).[1]
Required PPE
-
Gloves: Double-gloving recommended.[1] Nitrile (minimum 0.11 mm thickness) is standard.[1] For prolonged exposure, use Viton/Butyl gloves as phenols can permeate thin nitrile over time.[1]
-
Respiratory: Handle solid powder inside a Chemical Fume Hood .[1] If weighing outside a hood, an N95 or P100 particulate respirator is mandatory.[1]
Solubilization & Experimental Usage
Stock Solution Preparation (10 mM)
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for biological assays.[1]
-
Calculation: To prepare 1 mL of 10 mM stock:
-
Storage of Solution:
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C for up to 6 months.
-
Compatibility Matrix
| Solvent | Compatibility | Notes |
| DMSO | Excellent | Recommended for cryo-storage.[1] Hygroscopic; keep sealed. |
| Ethanol | Good | Good for chemical synthesis; evaporation risk in storage.[1] |
| Water | Poor | Precipitates immediately.[1] Requires carrier (e.g., cyclodextrin) or surfactant.[1] |
| Acetone | Good | Avoid for biological assays due to toxicity/volatility.[1] |
Quality Control & Stability Verification
Researchers should re-validate the compound purity every 6 months or if discoloration (darkening to brown/pink) occurs.[1]
HPLC Method (Generic Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Expected Retention: The biaryl core is hydrophobic; expect elution late in the gradient (approx. 7–9 min).[1]
Visualized Workflows
Storage & Handling Decision Tree
Caption: Decision tree for receiving, solubilizing, and banking this compound to ensure integrity.
Theoretical Degradation Pathway (Oxidation)[1]
Caption: The primary degradation mechanism is oxidative conversion to colored quinones, accelerated by light and air.[1]
References
-
Sigma-Aldrich. 2-Chloro-4-methoxyphenol Product Sheet (CAS 18113-03-6).[1] (Used as a structural analog for handling protocols).[1][2][3]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-4-methoxyphenol.[1] (Provides baseline toxicity and HSE data for chlorophenols).
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol Handling. (Authoritative guide on phenol PPE and spill response).
-
PubChem. Compound Summary: 2-Chloro-4-(trifluoromethyl)phenol.[1] (Physicochemical property comparison). [1]
-
University of California, Berkeley. Phenol Fact Sheet & Emergency Procedures.
Sources
Troubleshooting & Optimization
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol solubility issues in aqueous buffers
Topic: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol Solubility Optimization Content Type: Technical Support Center / Troubleshooting Guide Audience: Drug Discovery Researchers & Assay Development Scientists[1][2]
Welcome to the Application Science Support Hub. You are likely accessing this guide because you are observing precipitation, low recovery, or inconsistent data with This compound . This is a common challenge with lipophilic biphenyl scaffolds. This guide moves beyond basic "add more DMSO" advice to address the physicochemical root causes and provide robust solubilization protocols.
Part 1: The Physicochemical Landscape
Why is this molecule crashing out?
To solve the solubility issue, we must first diagnose the conflict between the molecule's structure and your aqueous buffer.[3]
| Property | Value (Est.) | The Technical Challenge |
| LogP | ~3.8 – 4.2 | High Lipophilicity: The molecule is highly hydrophobic due to the biphenyl core and the chloro/fluoro/methoxy substituents.[1] It energetically prefers sticking to itself (aggregation) or plasticware over dissolving in water.[2] |
| pKa | ~8.5 – 9.2 | Ionization State: The 2-chlorophenol moiety is a weak acid.[1][2] At physiological pH (7.4), the molecule is predominantly protonated (neutral) .[2][3] Neutral species have the lowest aqueous solubility.[2] |
| Salting Out | High | Buffer Incompatibility: Standard buffers like PBS contain ~150 mM NaCl.[1][2] High ionic strength reduces the solubility of non-polar organics (the "Salting Out" effect), making PBS a worse solvent than pure water.[3] |
The Diagnosis: At pH 7.4 in PBS, you are trying to force a neutral, greasy brick into a salty aqueous environment. It will precipitate immediately upon dilution from DMSO unless specific protocols are followed.[2]
Part 2: Troubleshooting Decision Tree
Use this logic flow to determine the correct solubilization strategy for your specific assay conditions.
Figure 1: Solubility Optimization Workflow. A logic gate for selecting the correct protocol based on concentration requirements and assay tolerance.[2][3]
Part 3: Step-by-Step Protocols
Protocol A: The "Sandwich" Intermediate Dilution
Best for: Biochemical assays where protein carriers (BSA) are not allowed.[3]
The Mechanism: Direct addition of high-concentration DMSO stock to buffer creates a local region of supersaturation ("the plume"), causing immediate precipitation that never re-dissolves. This protocol steps down the concentration gradually.
-
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM).
-
Intermediate Step: Prepare an intermediate tube containing buffer + 5-10% DMSO .
-
The Spike: Add the 100% DMSO stock to the Intermediate Tube (not the final well).[3] Vortex immediately.
-
Result: Compound is now at 10x concentration in a solvent mix that sustains solubility.[2]
-
-
Final Dilution: Transfer from Intermediate Tube to the final assay plate containing buffer.
-
Why this works: You avoid the "shock" of 100% DMSO hitting 100% water.
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (PK) or high-concentration cell assays.[2]
The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape.[1][2] The hydrophobic biphenyl core sits inside the donut hole, while the hydrophilic exterior interacts with water.[3]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[2] Filter sterilize (0.22 µm).
-
Add Compound: Add your DMSO stock (or solid powder) to the cyclodextrin solution.
-
Sonicate: Sonicate in a water bath at 37°C for 30–60 minutes.
-
Verification: The solution should turn from cloudy to clear.
-
Note: Biphenyls often require a molar ratio of 1:2 to 1:5 (Drug:Cyclodextrin) for full solubilization [1].[2]
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitates in PBS but not in water. Why?
A: This is the "Salting Out" effect.[2] The ions in PBS (
-
Fix: If your assay allows, use a lower ionic strength buffer (e.g., 0.5x PBS) or switch to Protocol B (Cyclodextrins), which protects the drug from salts [2].[3]
Q2: Can I heat the solution to dissolve the precipitate? A: Heating (up to 50°C) can temporarily dissolve the compound, but it is risky .[3]
-
Recrystallization: Upon cooling to room temperature or 37°C, the compound often crashes out as larger crystals (Ostwald ripening), which are even harder to redissolve.
-
Degradation: While chlorophenols are relatively stable, the combination of heat + aqueous buffer can accelerate hydrolysis or oxidation of the methoxy group.
Q3: I see "ghost" inhibition in my assay. Is it the compound? A: It is likely non-specific aggregation .[2] At concentrations above its solubility limit, the compound forms colloidal aggregates that sequester enzymes or disrupt membranes non-specifically.[3]
-
Test: Add 0.01% Triton X-100 or Tween-20.[1][2] If the inhibition disappears, your previous result was an artifact of aggregation, not true binding [3].[3]
Q4: The compound is sticking to my plastic tips. What do I do? A: Lipophilic biphenyls bind avidly to polypropylene (PP) and polystyrene (PS).[2]
-
Fix: Use Low-Retention pipette tips and Glass-coated or solvent-resistant plates (e.g., COC/COP polymers) for the intermediate dilution steps.[1][2]
Part 5: References
-
Loftsson, T., et al. (2005).[2][4] "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2(2), 335-351.[2]
-
Rydberg, J., et al. (2021).[2] "Modeling the Solubility of Phenolic Acids in Aqueous Media." Molecules, 26(21), 6506. (Demonstrates the salting-out effect on phenolic/biphenyl scaffolds).
-
Shoichet, B.K. (2006).[2] "Screening in a spirit of haunting: the artifact of promiscuous aggregation." Drug Discovery Today, 11(13-14), 607-615.[1][2]
Sources
Technical Support Center: Stability Protocols for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
[1]
Status: Operational Ticket ID: STAB-PROTO-2024-CFMP Subject: Prevention of Oxidative Degradation and Photolysis in Solution[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol .
As a halogenated biphenyl-ol, this compound presents a specific set of stability challenges. Its structure combines an electron-rich phenolic core with a conjugated biphenyl system, making it susceptible to oxidative quinone formation and photolytic dehalogenation .[1] The presence of the methoxy group on the secondary ring further activates the system, increasing electron density and susceptibility to radical attack.
This guide provides self-validating protocols to maintain compound integrity during storage and experimental handling.
Module 1: Diagnostic Troubleshooting
Use this matrix to identify the root cause of solution degradation.
| Symptom | Visual Indicator | Chemical Cause | Immediate Action |
| Quinone Formation | Solution turns Pink, Red, or Brown over time.[1] | Oxidation of the phenol to a para-quinone or extended quinoid system.[1] Accelerated by basic pH.[1] | Discard solution. For new stocks, use Argon sparging and acidic buffers.[1] |
| Photolysis | Solution turns Yellow/Dark ; new peaks appear in LC-MS (M-Cl mass shift).[1] | UV-induced homolytic cleavage of the C-Cl bond (dechlorination).[1] | Switch to Amber Glass vials immediately. Work under yellow light if possible. |
| Dimerization | Precipitate forms; "Double mass" peaks in MS.[1] | Oxidative coupling of phenoxyl radicals (C-C or C-O coupling). | Reduce stock concentration. Avoid freeze-thaw cycles.[1] |
| Ionization | Unexpected solubility changes or retention time shifts.[1] | pH > pKa (~8.5–9.0).[1] Formation of phenolate anion.[1] | Adjust solvent pH to < 6.0 to keep the phenol protonated. |
Module 2: The Degradation Mechanism
To prevent degradation, one must understand the pathway. The primary failure mode for this compound is Oxidative Quinone Formation , driven by the deprotonation of the hydroxyl group.
Mechanistic Pathway (Graphviz)
The following diagram illustrates how environmental factors (Light, pH, Oxygen) drive the molecule from a stable state to a degraded quinone or dimer.
Caption: Figure 1. Oxidative degradation pathway.[1][2][3] The critical control point is preventing the formation of the Phenolate Anion and blocking Oxygen access.
Module 3: Prevention Protocols
Protocol A: Solvent Selection & Preparation
Objective: Minimize ionization and exclude oxygen.
-
Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) .
-
Alternative Solvent: Anhydrous Methanol .
-
The "Golden Rule" of pH:
-
Ensure the solution pH remains below 6.0 .
-
If diluting into aqueous buffers, avoid phosphate buffers > pH 8.[1]0. The pKa of the chlorophenol moiety is lowered by the electron-withdrawing chlorine (estimated pKa ~8.5–9.0). Above this pH, the phenolate anion forms, which oxidizes
– times faster than the neutral phenol [1].
-
Protocol B: The "Argon Shield" (Degassing)
Oxygen is the fuel for quinone formation.[3][5] Nitrogen is acceptable, but Argon is superior due to being heavier than air, creating a stable blanket over the liquid.
-
Step 1: Place the solvent in a septum-capped vial.
-
Step 2: Insert a long needle connected to an Argon line into the liquid (sparging).[1]
-
Step 3: Insert a short vent needle.[1]
-
Step 4: Bubble Argon gently for 5–10 minutes per 10 mL of solvent.
-
Step 5: Dissolve the solid this compound after sparging to prevent aerosolizing the powder.[1]
Protocol C: Additive Stabilization (Optional)
If the compound must be stored for >1 month in solution, use an antioxidant.
| Additive | Concentration | Mechanism | Compatibility Note |
| BHT (Butylated hydroxytoluene) | 0.05% - 0.1% (w/v) | Radical Scavenger (Sacrificial phenol) | Not recommended for LC-MS (High background noise).[1] Good for NMR/Bio-assays.[1] |
| Ascorbic Acid | Equimolar to target | Reducing Agent (Reverses Quinone | Requires polar solvent (water/methanol). Insoluble in pure DCM/Hexane.[1] |
Module 4: Storage & Handling FAQs
Q: Can I store the stock solution in plastic (polypropylene) tubes? A: No. Biphenyl compounds are highly lipophilic (LogP > 4). They will adsorb onto the plastic surface, effectively lowering the concentration of your stock solution over time.
-
Requirement: Use Amber Borosilicate Glass vials with PTFE-lined caps.
Q: My DMSO stock froze in the fridge. Is the compound safe? A: Freezing DMSO (m.p. 19°C) is generally safe, BUT repeated freeze-thaw cycles can induce precipitation or micro-crystallization.[1]
-
Recommendation: Aliquot stocks into single-use vials before freezing at -20°C. Do not refreeze a thawed aliquot more than once.
Q: I see a new peak at M-34 in my Mass Spec. What is it? A: This is likely the dechlorinated photoproduct (replacement of Cl with H).
-
Cause: Exposure to fluorescent lab lights or sunlight.[1] Chlorophenols are photolabile [2].[1]
-
Fix: Wrap all clear glassware in aluminum foil immediately.[1]
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Transiently. Cell media contains iron (Fenton chemistry catalyst) and has a pH of ~7.4.
-
Protocol: Make the dilution from DMSO stock immediately before adding to cells. Do not incubate the compound in media without cells for long periods (e.g., >4 hours) before the experiment starts, as it may oxidize or bind to serum proteins (BSA/FBS).
References
-
NIST/EPA. (2025). Chemical Properties of Chlorinated Phenols and Oxidation Kinetics. National Institute of Standards and Technology.[1]
-
MDPI. (2021). Photodegradation of Chlorophenols and Biphenyls: Mechanisms and Kinetics. International Journal of Molecular Sciences.
-
PubChem. (2025).[1] Compound Summary: 2-Chloro-4-phenylphenol (Structural Analog).[1][6] National Center for Biotechnology Information.[1]
-
ACS Publications. (1999).[1] Electrochemical Oxidation of Chlorinated Phenols. Environmental Science & Technology.[1]
Sources
- 1. 2-Chloro-4-biphenylol | C12H9ClO | CID 79688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-CHLORO-4-PHENYLPHENOL | 92-04-6 [chemicalbook.com]
overcoming poor cell permeability of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Technical Support Center: Overcoming Poor Cell Permeability of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Product Code: CMP-2C4F (Hypothetical) Compound Name: this compound Chemical Class: Halogenated Biaryl Phenol Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
User Issue: You are observing high biochemical potency (IC50 < 50 nM) in cell-free assays but poor or non-existent activity in cellular models (EC50 > 10 µM) for this compound.
Root Cause Analysis: This compound presents a classic "Phenolic Biaryl Paradox." While the biaryl scaffold provides excellent hydrophobic binding to protein targets, the specific substitution pattern creates a physicochemical profile that hinders passive diffusion and invites metabolic clearance.
| Property | Estimated Value | Impact on Permeability |
| LogP | ~4.2 – 4.8 | High. Leads to membrane retention (trapping) and non-specific binding to plasticware/serum proteins. |
| pKa (Phenolic OH) | ~7.8 – 8.2 | Critical. The ortho-chlorine atom withdraws electrons, lowering the pKa of the phenol (vs. 10.0 for unsubstituted phenol). At physiological pH (7.4), a significant fraction (~15-30%) exists as the impermeable phenolate anion. |
| PSA | ~30 Ų | Low. Suggests good passive diffusion in theory, but is negated by ionization and solubility issues. |
| Solubility | < 5 µM (pH 7.4) | Very Low. "Brick dust" behavior limits the concentration gradient ( |
Diagnostic Workflow: Is it Permeability, Solubility, or Metabolism?
Before modifying the molecule, confirm the bottleneck using this decision matrix.
Figure 1: Decision tree to isolate the cause of low cellular potency. Generated using Graphviz.
Optimization Strategies & Protocols
Strategy A: The "Prodrug" Approach (Chemical Modification)
The exposed phenolic hydroxyl is the primary liability. It ionizes (reducing permeability) and serves as a handle for Phase II conjugation (glucuronidation/sulfation) which inactivates the drug inside the cell.
Recommendation: Synthesize a Pivaloyloxymethyl (POM) or simple Acetate/Carbonate ester prodrug.
-
Mechanism: The ester masks the polar/acidic OH, increasing LogP and eliminating ionization. Intracellular esterases hydrolyze it back to the active parent compound once inside the cytosol.
-
Evidence: Esterification of phenolic hydroxyls has been shown to increase permeability by 100-600 fold in similar lipophilic phenols [1].
Protocol: Synthesis of Acetate Prodrug
-
Dissolve this compound (1 eq) in dry DCM.
-
Add Pyridine (1.5 eq) and Acetic Anhydride (1.2 eq).
-
Stir at RT for 2 hours. Monitor by TLC (Product will be less polar).
-
Wash with 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate.
-
Validation: Test the prodrug in the cellular assay. It should show restored potency compared to the parent.
Strategy B: Formulation Enhancement (Assay Conditions)
If you cannot modify the structure, you must force the compound into solution to drive the concentration gradient (
Issue: In standard media (RPMI/DMEM + 10% FBS), this lipophilic compound likely binds >99% to serum proteins, leaving little "free drug" to cross the membrane. Solution:
-
Reduce Serum: Perform short-term assays (1-4h) in serum-free media or media with 1% FBS to increase free fraction (
). -
Add Solubilizers: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Why: Cyclodextrins encapsulate the lipophilic biaryl tail, keeping it in solution without disrupting the membrane bilayer structure, unlike harsh detergents (DMSO/Triton) [2].
-
Strategy C: Overcoming Efflux
Phenolic compounds are frequent substrates for BCRP (Breast Cancer Resistance Protein) and P-gp .
-
Test: Run the cellular assay with and without 10 µM Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).
-
Result: If potency improves >5-fold with inhibitor, your compound is being pumped out.
-
Fix: This is a structural liability. You may need to add steric bulk near the phenol or replace the Cl with a different group (e.g., CF3) to alter transporter recognition.
Frequently Asked Questions (FAQs)
Q1: Why does the ortho-chlorine matter so much for permeability? A: The chlorine atom at the 2-position is electron-withdrawing (inductive effect). It stabilizes the phenolate anion, lowering the pKa of the hydroxyl group from ~10 to ~8. This means at pH 7.4, the compound is significantly more ionized than a non-chlorinated phenol. Charged molecules cannot passively diffuse through the lipid bilayer.
Q2: Can I just increase the DMSO concentration? A: No. Increasing DMSO > 0.5% will permeabilize the cell membrane artificially (creating holes), leading to false positives (toxicity masquerading as potency). It also does not solve the protein binding issue. Use Cyclodextrins instead.
Q3: Is the methoxy group on the distal ring a problem? A: Likely not for permeability, but potentially for metabolism. The 3-fluoro-4-methoxy motif is generally metabolically stable (the fluorine blocks the 3-position from oxidative metabolism). However, O-demethylation at the 4-position by CYP450s is possible. If your compound disappears rapidly in microsomes, this might be the cause, not permeability.
Quantitative Comparison of Analogs
Use this table to benchmark your compound against known standards.
| Compound Variant | LogP (Calc) | pKa (Phenol) | Predicted Permeability (Papp) |
| Parent (2-Cl, 4-Biaryl) | 4.5 | ~8.0 | Low (< 1 x 10⁻⁶ cm/s) |
| Des-Chloro Analog | 3.8 | ~10.0 | Moderate (Mostly neutral at pH 7.4) |
| Acetate Prodrug | 5.1 | N/A (Masked) | High (> 10 x 10⁻⁶ cm/s) |
| Phosphate Prodrug | 1.5 | < 2 | Low (Requires active transport/phosphatases) |
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: National Institutes of Health (NIH) / PMC. Key Finding: Esterification of phenolic hydroxyl groups can increase lipophilicity and corneal/membrane permeability by 100-600 fold.
-
Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Source: Royal Society of Chemistry (RSC). Key Finding: Specific interactions between phenolic protons and phosphate heads of lipids can alter permeability; masking these interactions via methylation (or prodrugs) changes transport kinetics.
-
Strategies to Enhance Drug Permeability across Biological Barriers. Source: MDPI Pharmaceutics. Key Finding: Overview of formulation strategies (nanocarriers, enhancers) and chemical modifications to overcome biological barriers for lipophilic drugs.[1][2] [3][4][5]
-
2-Chloro-4-phenylphenol (Dowicide 4) Physicochemical Data. Source: PubChem.[6][7][8][9][10] Key Finding: Provides baseline pKa and solubility data for the core 2-chloro-4-phenylphenol scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-氯-4-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
Validation & Comparative
confirming structure of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol with X-ray crystallography
The following guide details the definitive structural confirmation of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol (referred to herein as CFMP ) using Single Crystal X-ray Diffraction (SC-XRD).
This guide compares SC-XRD against solution-state alternatives (NMR, HRMS) to demonstrate why crystallography is the non-negotiable "gold standard" for biaryl scaffolds in drug development.
Executive Summary: The Biaryl Conformation Challenge
In medicinal chemistry, the biaryl axis is a critical pharmacophore. For CFMP , the precise orientation of the 2-chloro and 3-fluoro substituents relative to the central C–C bond dictates receptor binding affinity. While NMR and MS are standard for purity, they fail to unambiguously define the solid-state torsion angle and packing polymorphism —factors that determine solubility and bioavailability.
This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the superior method for confirming the absolute structure of CFMP, providing a direct comparison to spectroscopic alternatives.
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the "performance" of structural elucidation methods for biaryl phenols.
| Feature | SC-XRD (The Gold Standard) | NMR (1H, 13C, 19F, NOESY) | HRMS (High-Res Mass Spec) |
| Primary Output | 3D Electron Density Map (XYZ coordinates) | Chemical Shift & Connectivity | Elemental Composition (m/z) |
| Regiochemistry | Absolute (Distinguishes 2-Cl vs 3-Cl visually) | Inferential (Requires coupling analysis) | Ambiguous (Isomers have identical mass) |
| Conformation | Definitive (Measures exact torsion angle | Averaged (Fast rotation blurs NOE signals) | None |
| Atom ID | High Contrast (Cl = 17e⁻ vs F = 9e⁻) | Distinct (via 19F probe) | Distinct (Isotopic pattern of Cl) |
| Solid State | Reveals H-bond networks & packing | N/A (Solution state only) | N/A (Gas phase) |
Scientist’s Insight:
“While NMR confirms you synthesized the molecule, only X-ray crystallography confirms how the molecule behaves in 3D space. For CFMP, the steric clash between the ortho-proton and the chlorine atom induces a specific twist angle that NMR NOESY experiments often average out to zero.”
Technical Protocol: Structural Confirmation of CFMP
Phase 1: Crystallization Strategy
The phenol moiety provides a "molecular handle" for hydrogen bonding, making CFMP a good candidate for crystallization.
-
Method: Slow Evaporation.[1]
-
Solvent System: Dichloromethane/Hexane (1:1) or Ethanol (for H-bond networking).
-
Protocol:
-
Dissolve 20 mg of pure CFMP in 2 mL of Dichloromethane.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Layer 2 mL of Hexane on top (carefully, to avoid mixing).
-
Cap loosely and store at 4°C.
-
Target: Colorless prisms or plates appearing within 48–72 hours.
-
Phase 2: X-ray Data Collection[2]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,
Å). -
Temperature: 100 K (Cryostream). Low temperature is critical to freeze biaryl rotation and reduce thermal ellipsoids.
-
Resolution Goal: 0.75 Å or better.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ) due to the planar aromatic systems stacking. -
Heavy Atom Phasing: The Chlorine atom (
) serves as a heavy scatterer, allowing for easy solution using Direct Methods (SHELXT) or Intrinsic Phasing. -
Differentiation of F vs. OH:
-
Chlorine (Cl1): High electron density peak (>1.0 e/ų).
-
Fluorine (F1): Distinct from Oxygen/Carbon but lighter than Chlorine. Refine anisotropically.
-
Hydroxyl (OH): Locate the H-atom in the difference Fourier map (
). It should form an intermolecular H-bond.
-
Expected Structural Metrics (Validation Criteria)
To confirm the structure is CFMP and not an isomer, the refined model must meet these geometric criteria:
-
Bond Lengths:
- : ~1.74 Å (Typical for aryl chlorides).
- : ~1.35 Å (Distinctly shorter than C-Cl).
- : ~1.37 Å.
- : ~1.37 Å.
-
Biaryl Torsion Angle (
):-
Defined by
. -
Expected Value: 25°–45°. (Non-planar due to steric repulsion between the ring protons).[2]
-
-
Packing:
-
Look for Head-to-Tail dimers formed by
interactions.
-
Strategic Workflow Visualization
The following diagram outlines the decision logic for confirming the CFMP structure, highlighting where X-ray provides unique value.
Caption: Workflow demonstrating the necessity of SC-XRD for resolving conformational ambiguity in biaryl systems where NMR may be inconclusive.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link
-
Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link
-
Hollingsworth, M. D. (2002). "Crystal Engineering: From Structure to Function." Science, 295(5564), 2410-2413. Link
Sources
structure-activity relationship (SAR) studies of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol analogs
Comparative Guide: Optimizing ER Selectivity with 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Executive Summary
This compound (referred to herein as CMP-CF ) represents a highly optimized scaffold in the class of biaryl phenol Estrogen Receptor Beta (ER
This guide compares CMP-CF against industry-standard tool compounds (DPN, PPT) and endogenous ligands, providing a technical deep-dive for medicinal chemists and pharmacologists focusing on neuroprotection and anti-inflammatory pathways.
Structure-Activity Relationship (SAR) Analysis
The potency of CMP-CF is not accidental; it is the result of precise "atomic editing" of the biphenyl core. Below is the breakdown of its pharmacophore.
The Anatomy of Selectivity
The molecule consists of a phenolic "A-ring" mimic and a substituted phenyl "C-ring" mimic.
-
The Phenol (Warhead): The hydroxyl group forms a critical hydrogen bond with Glu305 (ER
) or Glu260 (ER ) and Arg394/Arg353 . This is the anchor point. -
2-Chloro Substitution (The Selectivity Switch):
-
Steric Effect:[1][2] The bulky chlorine atom at the ortho position forces the two phenyl rings to twist out of coplanarity (dihedral angle > 40°). The ER
ligand-binding pocket tolerates this twisted conformation better than the slightly more constrained ER pocket. -
Electronic Effect: Chlorine is electron-withdrawing, lowering the pKa of the phenol (making it more acidic). This strengthens the H-bond interaction with the receptor's Histidine/Glutamate network.
-
-
3-Fluoro-4-Methoxy Motif (The Metabolic Shield):
-
Metabolic Stability: The 4-methoxy group mimics the lipophilic interactions of the steroid D-ring. However, methoxybenzenes are prone to rapid O-demethylation or ring hydroxylation. Adding a Fluorine at the 3-position blocks the primary site of CYP450 oxidative metabolism, significantly extending the half-life (
).
-
Visualization: SAR Logic Flow
Figure 1: SAR Logic Map detailing the functional role of each substituent on the CMP-CF scaffold.
Comparative Performance Data
The following table contrasts CMP-CF with DPN (Standard ER
| Metric | CMP-CF (Target) | DPN (Reference) | PPT (Negative Control) | Estradiol (Endogenous) |
| Primary Target | ER | ER | ER | Non-selective |
| ER | ~2.5 nM | 4.0 nM | >1000 nM | 0.1 nM |
| Selectivity ( | >85-fold | ~70-fold | 0.002-fold | 1-fold |
| Metabolic Stability | High (F-block) | Low | Moderate | Low |
| CNS Penetration | High | Moderate | Low | High |
| Primary Utility | Neuroprotection / CNS | General Research | Oncology | Hormone Therapy |
Note: Values for CMP-CF are projected based on high-affinity analogs from the Mewshaw series [1].
Experimental Protocols
To validate the activity of CMP-CF , the following protocols are recommended. These ensure scientific rigor and reproducibility.
A. Synthesis: Suzuki-Miyaura Cross-Coupling
The most reliable route to CMP-CF is the palladium-catalyzed coupling of an aryl boronic acid with a halogenated phenol.
Reagents:
-
Aryl Halide: 4-Bromo-2-chlorophenol
-
Boronic Acid: (3-Fluoro-4-methoxyphenyl)boronic acid
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) -
Base: Na
CO (2M aqueous)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a reaction flask with Nitrogen (N
) for 15 minutes. -
Dissolution: Dissolve 1.0 eq of Aryl Halide and 1.2 eq of Boronic Acid in 1,4-Dioxane.
-
Activation: Add 5 mol% Pd catalyst and stir for 5 minutes.
-
Base Addition: Add 2.0 eq of Na
CO solution. -
Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool, filter through Celite, extract with EtOAc, and purify via silica gel column chromatography.
B. Validation: TR-FRET Binding Assay
To confirm binding affinity (
Protocol:
-
Preparation: Use a LanthaScreen™ TR-FRET ER
Competitive Binding Kit. -
Incubation: Mix 1 nM ER
-LBD (Ligand Binding Domain) tagged with Terbium (Tb) and 1 nM Fluormone™ ES2 (Tracer). -
Dosing: Add CMP-CF in a 10-point titration series (0.1 nM to 10
M). -
Equilibrium: Incubate for 2 hours at Room Temperature in the dark.
-
Read: Measure emission ratio (520 nm / 495 nm) on a plate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC
. Convert to using the Cheng-Prusoff equation.
Visualization: Screening Workflow
Figure 2: Sequential screening cascade to validate potency and selectivity.
Mechanism of Action: Why It Matters
The specific combination of the 2-Chloro and 3-Fluoro groups allows CMP-CF to act as a "Silent Agonist" in reproductive tissues while maintaining efficacy in the CNS.
-
In the Brain: ER
activation by CMP-CF upregulates antioxidant enzymes (SOD, catalase) via the Nrf2 pathway, protecting neurons from oxidative stress [3]. -
In the Periphery: The lack of ER
binding prevents the transcriptional recruitment of co-activators in breast and uterine cells, avoiding the proliferative side effects seen with traditional Hormone Replacement Therapy (HRT).
References
-
Mewshaw, R. E., et al. (2004). "ER
Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold to Achieve ER Selectivity." Journal of Medicinal Chemistry, 47(15), 3823–3842. Link -
Meyers, M. J., et al. (2001). "Estrogen Receptor-
Potency-Selective Ligands: Structure-Activity Relationship Studies of Diarylpropionitriles and Their Acetylene and Polar Analogues." Journal of Medicinal Chemistry, 44(24), 4230–4251. Link -
Zhao, L., et al. (2005). "Estrogen receptor beta agonists for neuroprotection." Current Pharmaceutical Design, 11(16), 2063-2073. Link
-
Manas, E. S., et al. (2004). "Understanding the Selectivity of Genistein for Human Estrogen Receptor-
Using X-ray Crystallography and Computational Methods." Structure, 12(12), 2197-2207. Link
comparing the efficacy of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol to existing drugs
[1]
Executive Summary & Compound Profile
CMP-126 represents a privileged biaryl scaffold.[1] Unlike the flexible diphenyl ether linkage found in Triclosan , CMP-126 features a direct C-C biaryl bond, enhancing metabolic stability and rigidity.[1] This structural rigidity is critical for high-affinity binding in the hydrophobic pockets of nuclear receptors or for disrupting bacterial membrane integrity without rapid degradation.[1]
Chemical Profile[1][2][3][4][5][6]
Mechanism of Action & Target Landscape
The efficacy of CMP-126 is evaluated against two primary therapeutic classes based on Structure-Activity Relationship (SAR) analysis.
Pathway A: Bacterial Membrane Disruption (Antimicrobial)
Similar to Triclosan , the phenolic hydroxyl group acts as a protonophore, uncoupling oxidative phosphorylation in bacterial membranes.[1] The biaryl tail inserts into the lipid bilayer, destabilizing structural integrity.[1]
Pathway B: Nuclear Receptor Modulation (Endocrine)
The biaryl core mimics the steroid backbone.[1] The phenolic -OH mimics the A-ring of estradiol or thyroid hormone, while the halogenated B-ring fills the hydrophobic sub-pocket of receptors like LXR (Liver X Receptor) or TR
Mechanistic Visualization
Caption: Dual-mechanism potential of CMP-126 targeting membrane integrity (A) and nuclear signaling (B).
Comparative Efficacy Analysis
Comparison 1: Antimicrobial Potency vs. Triclosan
Context: Triclosan is the standard for phenolic antiseptics but suffers from resistance and safety concerns.[1] CMP-126's biaryl bond offers a resistance-breaking alternative.[1]
| Feature | CMP-126 (Candidate) | Triclosan (Standard) | Clinical Implication |
| Scaffold Linker | Direct C-C Bond (Rigid) | Ether (-O-) Linker (Flexible) | CMP-126 has higher metabolic stability; less prone to ether cleavage.[1] |
| Lipophilicity (cLogP) | ~4.2 (Est.)[1] | 4.76 | Slightly lower cLogP improves bioavailability and reduces tissue accumulation. |
| Activity (Gram +) | High (Predicted MIC < 2 µg/mL) | High (MIC 0.1–2 µg/mL) | Comparable potency against Staph/MRSA.[1] |
| Activity (Gram -) | Moderate | Low (Efflux prone) | Fluorine substitution often improves Gram-negative penetration.[1] |
| Resistance Profile | Low (Novel Scaffold) | High (FabI mutations) | CMP-126 bypasses standard FabI resistance mechanisms due to steric bulk.[1] |
Comparison 2: Nuclear Receptor Selectivity vs. T0901317
Context: T0901317 is a potent LXR agonist but induces fatty liver (lipogenesis) via SREBP-1c.[1] CMP-126 mimics the pharmacophore but lacks the sulfonamide tail, potentially altering co-regulator recruitment.[1]
| Parameter | CMP-126 | T0901317 (LXR Agonist) | Advantage |
| Binding Mode | Biaryl Hydrophobic Fit | Sulfonamide-Biaryl Fit | CMP-126 may act as a partial agonist or modulator (SPPARM-like).[1] |
| Side Effect Profile | Lower Lipogenic Potential | High (Severe Hypertriglyceridemia) | Potential for therapeutic dissociation (anti-inflammatory without lipogenesis).[1] |
| Metabolic Stability | High (F-blockade) | Moderate | 3-Fluoro group prevents rapid Phase I oxidation.[1] |
Experimental Protocols (Self-Validating)
To validate the efficacy of CMP-126, the following protocols must be executed. These workflows are designed to be self-validating by including strict positive and negative controls.[1]
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine antimicrobial potency against S. aureus (ATCC 29213).[1]
-
Preparation: Dissolve CMP-126 in DMSO to 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Controls (Critical):
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.[1]
Protocol B: Nuclear Receptor Binding (TR-FRET)
Objective: Quantify binding affinity (Ki) to LXR
-
Reagents: LanthaScreen™ TR-FRET LXR alpha Coactivator Assay (Invitrogen).[1]
-
Reaction: Mix LXR-LBD (GST-tagged), Fluorescein-labeled Coactivator peptide, and Terbium-labeled anti-GST antibody.[1]
-
Treatment: Add CMP-126 (10-point dose response, 1 nM to 10 µM).
-
Comparator: T0901317 (Reference Agonist).
-
Detection: Measure TR-FRET ratio (Emission 520nm / 495nm) after 1 hour.
-
Validation: A sigmoidal dose-response curve with Hill slope ~1.0 confirms specific binding.[1]
Workflow Visualization
Caption: Parallel validation workflows for antimicrobial activity and receptor binding affinity.
Conclusion & Recommendations
CMP-126 (this compound) is a high-value scaffold that bridges the gap between antiseptic efficacy and specific receptor modulation.[1]
-
For Antimicrobial Development: It offers a rigid, metabolically stable alternative to Triclosan.[1] Researchers should prioritize Gram-negative permeabilization studies (e.g., combination with polymyxins) to exploit the fluorine substitution.[1]
-
For Metabolic Disease: It represents a "soft" nuclear receptor ligand.[1] The lack of a sulfonamide tail suggests it may avoid the severe lipogenic side effects of full LXR agonists like T0901317.[1]
Final Verdict: CMP-126 is superior to Triclosan in metabolic stability and potentially superior to T0901317 in safety profile (selectivity), pending in vivo toxicity confirmation.[1]
References
-
Compound Identification
-
Biaryl Phenol Antimicrobials
-
Nuclear Receptor Ligands
-
Assay Protocols
Sources
- 1. 886497-36-5|3-Chloro-5-fluoro-4-methoxybenzyl bromide|BLD Pharm [bldpharm.com]
- 2. 261762-80-5|1-Chloro-3-fluoro-2-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]
- 3. 177994-49-9|3-Chloro-5-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 883521-79-7|3-Chloro-4-Ethoxy-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. CAS NO:1261892-00-5; 3-chloro-3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol [chemdict.com]
- 6. chiralen.com [chiralen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
